Product packaging for Borane, dibromomethoxy-(Cat. No.:CAS No. 29877-99-4)

Borane, dibromomethoxy-

Cat. No.: B13743903
CAS No.: 29877-99-4
M. Wt: 201.66 g/mol
InChI Key: IAVSIBHMDJUYDN-UHFFFAOYSA-N
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Description

Historical Evolution of Boron-Containing Reagents in Chemical Synthesis

The journey of boron in organic chemistry began with its isolation in 1808, but its synthetic utility was not realized for over a century. alfa-chemistry.com The first organoborane compound, triethylborane (B153662), was synthesized in 1859, marking the beginning of organoboron chemistry. alfa-chemistry.com A significant leap forward occurred between 1912 and 1936 with Alfred Stock's synthesis and characterization of a series of boron hydrides, or boranes, which exhibited unique multi-center bonding. ugent.be

The mid-20th century witnessed a surge in the application of boron reagents in synthesis, spurred by research during World War II into the use of diborane. alfa-chemistry.com This era led to the discovery of important reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄). alfa-chemistry.com However, the true breakthrough came in the 1950s with H.C. Brown's discovery of the hydroboration of alkenes, a versatile method for preparing organoboranes. alfa-chemistry.comscilit.com This work, which earned Brown the Nobel Prize in Chemistry, opened the door to a vast array of chemical transformations. scilit.com The subsequent development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, which utilizes organoboron compounds to form carbon-carbon bonds, further solidified the indispensable role of boron in modern organic synthesis. ugent.beontosight.ai

Strategic Importance of Halogenated and Alkoxyboranes in Modern Organic Chemistry

Halogenated and alkoxyboranes are strategically important subclasses of borane (B79455) reagents, offering unique reactivity profiles that are exploited in a multitude of synthetic transformations. Halogenated organic compounds are fundamental building blocks in contemporary organic synthesis, playing crucial roles in the creation of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The introduction of halogens into boranes, such as in boron trihalides (BBr₃, BCl₃, BF₃), modulates their Lewis acidity, a property widely used to catalyze a range of organic reactions. ugent.beontosight.ai Boron tribromide, for instance, is a particularly strong Lewis acid. ugent.be The presence of halogen atoms in molecules like dibromomethoxyborane provides reactive sites for further functionalization. organic-chemistry.org

Alkoxyboranes, on the other hand, are valuable intermediates in their own right. researchgate.net Trialkyl borates can be used to generate other borate (B1201080) esters through exchange reactions. researchgate.net The stability and reactivity of alkoxyboranes can be fine-tuned by the nature of the alkoxy group. researchgate.net For example, while simple boronic esters are often sensitive to moisture, cyclic esters derived from diols like pinacol (B44631) exhibit enhanced stability, making them easier to handle and purify. researchgate.net Alkoxyboranes are key precursors in various synthetic routes; for instance, they are traditionally used in salt metathesis reactions with organometallic reagents to form alkynylboranes. researchgate.net The combination of both halogen and alkoxy substituents in a single molecule, as seen in dibromomethoxyborane, creates a reagent with a distinct and potentially useful reactivity pattern, influenced by the competing and complementary electronic effects of these groups. ontosight.ai

Overview of Key Academic Research Trajectories for Dibromomethoxyborane

Research into dibromomethoxyborane is situated within the broader context of developing novel and efficient synthetic methodologies. While not as extensively studied as some other boranes, its academic interest lies in its potential as a specialized reagent and synthetic intermediate.

One key research trajectory involves its use as a precursor in the synthesis of more complex molecules. ontosight.ai The presence of both displaceable bromine atoms and a methoxy (B1213986) group allows for sequential and selective reactions. For instance, the bromine atoms can be substituted by nucleophiles to introduce new functionalities. This reactivity is characteristic of halo- and alkoxyboranes, which are common starting materials for generating other organoboron compounds. researchgate.net

Another area of investigation is the application of such compounds in materials science and pharmaceutical chemistry. ontosight.aiontosight.ai The unique electronic properties conferred by the boron center and its substituents can be harnessed to create materials with specific optical or electronic characteristics. While specific applications of dibromomethoxyborane are not widely documented in mainstream literature, related bromo- and methoxy-substituted organic compounds are subjects of spectroscopic and structural studies to understand their regio- and stereoselectivity in reactions. scilit.com

The synthesis of dibromomethoxyborane itself represents a research area focused on the controlled functionalization of borane cores. General methods for preparing such compounds include the direct reaction of boron halides with an alcohol like methanol (B129727) under controlled conditions. smolecule.com The specifics of these synthetic methods are crucial as they determine the purity and yield of the final product, which in turn affects its utility in subsequent reactions. ontosight.ai

Table of Physicochemical Properties for Dibromomethoxyborane

PropertyValue
CAS Number 29877-99-4 alfa-chemistry.com
Molecular Formula CH₃BBr₂O smolecule.com
Molecular Weight 201.66 g/mol smolecule.com
Boiling Point 94.1 °C at 760 mmHg alfa-chemistry.com
Density 2.022 g/cm³ alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BBr2O B13743903 Borane, dibromomethoxy- CAS No. 29877-99-4

Properties

CAS No.

29877-99-4

Molecular Formula

CH3BBr2O

Molecular Weight

201.66 g/mol

IUPAC Name

dibromo(methoxy)borane

InChI

InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3

InChI Key

IAVSIBHMDJUYDN-UHFFFAOYSA-N

Canonical SMILES

B(OC)(Br)Br

Origin of Product

United States

Methodologies for the Synthesis of Dibromomethoxyborane

Precursor Selection and Fundamental Synthetic Pathways

The choice of starting materials is a determinative factor in the synthetic strategy for dibromomethoxyborane. Boron trihalides, such as boron trifluoride (BF₃) and boron tribromide (BBr₃), are commonly employed as foundational precursors due to their high reactivity and commercial availability. smolecule.com Simpler boranes, like trimethylborane, or more complex structures such as diamine-bis(carboxyboranes), can also serve as starting points for functionalization. smolecule.com

This approach involves the sequential or concurrent introduction of bromine atoms and a methoxy (B1213986) group onto a boron-containing substrate. A prominent method utilizes N-bromosuccinimide (NBS) in methanol (B129727) to achieve both direct bromination and methoxylation in a single pot. smolecule.com For instance, starting from diamine-bis(carboxyboranes), this reaction proceeds with high regioselectivity to yield dibromomethoxyborane derivatives. smolecule.com The reaction is typically conducted at temperatures between 0–25°C to minimize potential side reactions like over-bromination. smolecule.com

Another pathway involves the reaction of a borane (B79455) intermediate with bromine (Br₂) in methanol. smolecule.com This allows for the controlled addition of bromine followed by the introduction of the methoxy group from the solvent.

Starting MaterialReagent SystemTemperature (°C)Yield (%)
Diamine-bis(carboxyborane)NBS/MeOH2578
Borane-methoxy intermediateBr₂/MeOH-1065
Table 1: Optimized conditions for selected halogenation-alkoxylation reactions. Data sourced from research findings. smolecule.com

Boron-halogen exchange reactions provide an effective means of introducing bromine into the borane structure. This is particularly useful when starting with a more readily available or reactive boron halide, like boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃). It has been demonstrated that boron trihalides can undergo mutual scrambling reactions upon mixing. brocku.ca For example, boron trichloride and boron tribromide will equilibrate to form mixed halides such as dibromochloroborane (BBr₂Cl) and bromodichloroborane (BBrCl₂). brocku.ca

In the synthesis of dibromomethoxyborane, this principle is applied by using a bromine source to exchange with other halogens or functional groups on the boron center. Substituting a precursor like boron trifluoride with boron tribromide (BBr₃) directly incorporates the required bromine atoms into the molecular framework. smolecule.com For example, BBr₃ can react with certain organic molecules to form brominated intermediates, which are subsequently treated with methanol to yield the final product. smolecule.com

Direct boronylation, in this context, refers to the synthesis of dibromomethoxyborane from simple boron precursors and functionalizing reagents in a straightforward manner. One of the most direct methods involves the reaction of boron trihalides with methanol under controlled conditions. smolecule.com

A well-documented two-step protocol begins with a boron trihalide, such as boron trifluoride diethyl etherate (BF₃·OEt₂). smolecule.com This precursor first reacts with a Grignard reagent, like ethylmagnesium bromide, to form an intermediate such as triethylborane (B153662). Subsequent controlled addition of methanol, a process known as methanolysis, replaces the ethyl groups with methoxy ligands. smolecule.com To produce the dibromo derivative specifically, boron tribromide (BBr₃) is used in place of BF₃. smolecule.com

Trihalide PrecursorSolventReaction Time (h)Product Purity (%)
BF₃·OEt₂Ether285
BBr₃1,2-Dimethoxyethane472
Table 2: Comparison of outcomes using different boron trihalide precursors in direct boronylation approaches. smolecule.com

Mechanistic Considerations in Dibromomethoxyborane Preparation

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis of dibromomethoxyborane. In pathways utilizing boron trihalides, the boron atom acts as a potent Lewis acid. This polarizes the boron-halogen (B-X) bond, making the boron center highly susceptible to nucleophilic attack by methanol or bromide ions. smolecule.com

For halogenation-alkoxylation routes involving NBS and methanol, the reaction is thought to proceed via a two-step mechanism:

Bromination : NBS is believed to abstract a proton from a borane intermediate, which facilitates the generation of a brominated boronium ion. smolecule.com

Methoxylation : Methanol, acting as a nucleophile, then attacks the boron center, displacing another substituent to form the methoxy-boron bond. smolecule.com

In boron-halogen exchange reactions, the mechanism is often proposed to involve a bridged-dimer intermediate. brocku.ca For the exchange between BCl₃ and BBr₃, a halogen-bridged structure is thought to facilitate the rapid scrambling of the halogen atoms between the two boron centers, even at low temperatures. brocku.ca

Principles of Synthetic Optimization and Purification Techniques for Boranes

Optimizing the synthesis of boranes like dibromomethoxyborane requires careful control over several experimental parameters.

Temperature : Maintaining a specific temperature range is often critical. For instance, in syntheses using BBr₃, controlling the temperature between -5°C and 30°C is important to prevent the thermal degradation of bromine substituents. smolecule.com

Solvent Polarity : The choice of solvent plays a significant role. In nucleophilic substitution reactions, polar solvents like methanol can enhance the nucleophilicity of the incoming group and stabilize charged intermediates, thereby improving reaction efficiency. smolecule.com

Stoichiometry : The molar ratio of reactants must be precisely controlled. In the methanolysis of trialkylboranes, for example, modifying the stoichiometry of the added methanol is key to achieving di-substitution rather than mono-substitution. smolecule.com

The purification of boranes can be challenging due to their reactivity, particularly their sensitivity to air and moisture. Standard purification techniques must often be adapted.

Distillation : Due to its volatility (boiling point ~94.1°C), dibromomethoxyborane can potentially be purified by distillation under inert atmosphere or reduced pressure.

Chromatography : Gas chromatography (GC) is a valuable tool for analyzing the purity of volatile borane products and for identifying components in reaction mixtures. brocku.ca

Extraction : Liquid-liquid extraction methods can be optimized to separate the desired borane product from reaction byproducts and unreacted starting materials. The choice of solvents and the control of pH are critical for efficient separation. nih.govnih.gov

Given the rapid nature of some exchange reactions, isolating pure mixed-halogen boranes can be impossible at ambient or even low temperatures, necessitating in-situ use or analysis. brocku.ca

Information regarding "Borane, dibromomethoxy-" is not available in the public domain.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "Borane, dibromomethoxy-," no specific information was found regarding its reactivity profiles or mechanistic investigations. The performed searches aimed to gather data on its Lewis acidity, coordination chemistry, electrophilic reactivity, and transformations, but yielded no relevant results for this particular compound.

This lack of available information prevents the generation of a detailed and scientifically accurate article as outlined in the user's request. The required sections on adduct formation, the influence of substituents on Lewis acidity, reactions with unsaturated organic substrates, and the activation of nucleophilic attack via borane complexation cannot be addressed without specific research findings on "Borane, dibromomethoxy-". Similarly, mechanistic insights and data for creating tables are not available.

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Reactivity Profiles and Mechanistic Investigations of Dibromomethoxyborane

Transformations Involving Dibromomethoxyborane: Mechanistic Insights

Reductive and Oxidative Pathways

Following a comprehensive review of available scientific literature, no specific studies detailing the reductive or oxidative pathways of dibromomethoxyborane were identified. While the reactivity of various other borane (B79455) compounds has been documented, including their participation in oxidation and reduction reactions, specific research on the behavior of the methoxy-substituted dibromoborane (B81526) in these contexts appears to be limited or not publicly available. General principles of borane chemistry would suggest that the boron center is electrophilic and susceptible to nucleophilic attack, while the presence of bromine atoms could influence its redox potential. However, without specific experimental data, any discussion of its reductive and oxidative pathways would be purely speculative.

Ligand Exchange Mechanisms

Similarly, a thorough search of chemical databases and research articles did not yield specific information on the ligand exchange mechanisms of dibromomethoxyborane. Ligand exchange reactions are fundamental in coordination chemistry, and borane adducts frequently undergo such processes. libretexts.orglibretexts.org The mechanisms of these exchanges can be associative, dissociative, or an interchange mechanism, depending on the nature of the boron center, the leaving group, and the incoming ligand. libretexts.orgslideshare.net In the case of dibromomethoxyborane, one might hypothesize that the methoxy (B1213986) group or one of the bromide ions could be substituted by other ligands. The specific pathway and kinetics of such a reaction would be influenced by factors such as the steric bulk and electronic properties of the incoming ligand and the solvent system used. However, in the absence of dedicated studies on this particular compound, no definitive mechanistic details can be provided.

Advanced Applications of Dibromomethoxyborane in Organic Synthesis

Catalytic and Stoichiometric Roles in Carbon-Heteroatom Bond Formation

Hydroboration Methodologies and Stereochemical Control Principles

While boranes are cornerstone reagents for hydroboration reactions, there is no specific literature available that describes the use of dibromomethoxyborane in such transformations. Consequently, there are no documented principles of stereochemical control that would be uniquely attributable to this reagent. The influence of the dibromomethoxy moiety on the regioselectivity and stereoselectivity of the hydroboration of alkenes or alkynes has not been reported.

Borane-Mediated Functional Group Interconversions

The application of dibromomethoxyborane as a mediator for the interconversion of functional groups is another area that remains unexplored in the available scientific literature.

Facilitation of Carbon-Carbon Bond Construction

Cross-Coupling Strategies Utilizing Dibromomethoxyborane Intermediates

The formation of organoborane intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a powerful tool in organic synthesis. However, there are no specific reports on the generation of intermediates from dibromomethoxyborane and their successful application in cross-coupling strategies.

Cycloaddition and Rearrangement Reactions Mediated by Dibromomethoxyborane

The potential of dibromomethoxyborane to act as a Lewis acid catalyst or a reactant in cycloaddition or rearrangement reactions has not been investigated in any published research.

Synthesis of Architecturally Complex Molecular Scaffolds Utilizing Dibromomethoxyborane Reagents

Given the lack of information on its fundamental reactivity in key synthetic transformations, it is unsurprising that there are no reports of dibromomethoxyborane being employed in the synthesis of complex molecular architectures.

Spectroscopic and Structural Characterization Methodologies for Dibromomethoxyborane

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Crystallographic Principles Applied to Boron Compounds

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds. The fundamental principle involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern, typically through Fourier transforms, allows for the reconstruction of a three-dimensional electron density map of the molecule, from which the precise positions of the atoms can be determined. nobelprize.orgoup.com

In the context of boron compounds, crystallographic studies reveal key structural features such as coordination number, geometry around the boron center, and the nature of bonding. Boron, being electron-deficient, often forms compounds with unique structural motifs, including three-center two-electron bonds as seen in diborane, and can exhibit various coordination geometries, most commonly trigonal planar (in tricoordinate boranes) or tetrahedral (in tetracoordinate borates). caltech.edu For a molecule like dibromomethoxyborane, X-ray crystallography would be expected to confirm a trigonal planar geometry around the central boron atom, a common feature for tricoordinate boranes. thieme-connect.de The technique is also invaluable for characterizing intermolecular interactions in the solid state, such as halogen bonding, which could be present in crystalline dibromomethoxyborane due to the bromine atoms. mdpi.com

While specific crystallographic data for dibromomethoxyborane is not readily found in the surveyed literature, the principles applied to analogous boron halides and alkoxyboranes provide a strong predictive framework for its structure. researchgate.netacs.orgmdpi.com

Analysis of Bond Lengths, Angles, and Molecular Conformation

The detailed molecular geometry, including bond lengths, bond angles, and dihedral angles, is a direct output of X-ray crystallographic analysis. This data is crucial for a deep understanding of the molecule's electronic structure and steric properties. For dibromomethoxyborane (BBr₂(OCH₃)), the central boron atom is predicted to be sp² hybridized, resulting in a trigonal planar arrangement of its substituents.

The expected bond angles (Br-B-Br, Br-B-O, and O-B-Br) would be approximately 120°. However, minor deviations from this ideal angle are anticipated due to the different steric and electronic demands of the bromine atoms and the methoxy (B1213986) group. The analysis of bond lengths provides insight into bond strength and order. The B-Br and B-O bond lengths in dibromomethoxyborane can be compared with known values from related structures to assess factors like bond polarity and potential for π-backbonding from the oxygen and bromine lone pairs to the vacant p-orbital of the boron atom.

Given the absence of specific experimental data for dibromomethoxyborane, the following table presents typical bond lengths for related boron compounds to provide a reasonable estimation.

BondCompound ExampleTypical Bond Length (Å)Reference
B-Br1,2-dibromo-1,2-dipyrrolidinodiborane(4)1.978 - 1.981 researchgate.net
B-OAlkoxyboranes~1.375 researchgate.netthieme-connect.de
B-B (for comparison)1,2-dibromo-1,2-dipyrrolidinodiborane(4)1.684 - 1.696 researchgate.net
C-OMethoxy groups in various compounds~1.42 semanticscholar.org

This table presents data from analogous compounds to infer the expected structural parameters of dibromomethoxyborane.

The molecular conformation of dibromomethoxyborane would also be determined, particularly the orientation of the methoxy group relative to the BBr₂ plane. Computational modeling, such as Density Functional Theory (DFT), can complement experimental data by predicting the lowest energy conformation and providing insights into the electronic structure. repec.orgnih.gov

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. researchgate.netsemanticscholar.org In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI) or through softer ionization techniques. rsc.org The resulting molecular ion and its fragments are accelerated and separated based on their mass-to-charge ratio (m/z). savemyexams.com

For dibromomethoxyborane, mass spectrometry would first confirm its molecular weight. A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50:50). savemyexams.comlibretexts.org Therefore, any fragment containing two bromine atoms, including the molecular ion, will exhibit a characteristic triplet peak pattern with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 ions, respectively. semanticscholar.org This isotopic signature is a definitive indicator of the presence of two bromine atoms in an ion.

The fragmentation of the dibromomethoxyborane molecular ion [CH₃OBBr₂]⁺˙ would provide valuable structural information. Common fragmentation pathways for organoboron and halogenated compounds include the loss of neutral fragments or radicals. wiley.com Predicted fragmentation patterns for dibromomethoxyborane would likely involve:

Loss of a bromine atom: [CH₃OBBr]⁺

Loss of the methoxy group: [BBr₂]⁺

Loss of a methyl radical from the methoxy group: [CH₂OBBr₂]⁺˙

Cleavage of the B-O bond: [BBr₂]⁺ and [OCH₃]⁺

The relative abundance of these fragment ions in the mass spectrum would depend on their relative stabilities. The analysis of these fragments helps to piece together the original molecular structure. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental compositions. acs.org

Computational Chemistry and Theoretical Investigations of Dibromomethoxyborane

Quantum Chemical Methodologies for Boron-Containing Systems

The accurate theoretical description of organoboron compounds like dibromomethoxyborane necessitates the careful selection of computational methods and basis sets that can adequately handle the unique electronic properties of the boron atom.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a pragmatic balance between computational efficiency and accuracy for studying the molecular properties of borane (B79455) derivatives. The choice of the exchange-correlation functional within DFT is paramount for obtaining reliable results. For systems containing boron, hybrid functionals, which amalgamate a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are often favored.

Prominent DFT functionals applied to borane systems include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This widely-used hybrid functional is known for providing robust predictions of geometries and thermochemical properties for a vast array of molecules.

M06-2X (Minnesota 06-2X): A high-nonlocality hybrid meta-GGA functional, M06-2X, often demonstrates superior performance for main-group thermochemistry and kinetics, which is particularly relevant for understanding the reactivity of boranes.

ωB97X-D: This is a long-range corrected hybrid functional that includes an empirical dispersion correction term. Its design makes it especially suitable for systems where non-covalent interactions are significant, such as in the study of intermolecular complexes involving borane derivatives.

These DFT methods are instrumental in calculating key molecular properties of dibromomethoxyborane, including its equilibrium geometry, bond lengths, bond angles, and dipole moment, which are foundational for understanding its physical and chemical behavior.

Ab Initio Calculations and Basis Set Selection for Borane Systems

For situations demanding higher accuracy, ab initio post-Hartree-Fock methods provide a systematically improvable framework. Methods such as Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) represent higher rungs on the ladder of quantum chemical accuracy, though they come with a significantly greater computational cost.

The selection of a suitable basis set—the set of mathematical functions used to construct molecular orbitals—is as critical as the choice of the theoretical method itself. For boron-containing compounds, the basis set must be flexible enough to describe the electron-deficient nature of boron and the electron-rich halogen and oxygen atoms.

Common choices for basis sets include:

Pople-style basis sets: The 6-311+G(d,p) basis set is a popular choice, providing a good balance for geometry optimizations and vibrational frequency calculations. It includes diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta) and its augmented version, aug-cc-pVTZ, are designed to systematically converge the calculated energy towards the complete basis set limit. The aug- prefix signifies the addition of diffuse functions to all atoms, which is crucial for accurately describing electronic properties.

A common and effective strategy involves optimizing the molecular geometry using a cost-effective method like B3LYP/6-311+G(d,p) and then performing more accurate single-point energy calculations using a higher-level theory like CCSD(T) with a larger basis set like aug-cc-pVTZ.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure provides the fundamental basis for understanding the bonding, stability, and reactivity of dibromomethoxyborane.

Molecular Orbital Theory and Frontier Orbital Analyses

According to Molecular Orbital (MO) theory, the reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For dibromomethoxyborane, the LUMO is expected to be a vacant p-orbital localized predominantly on the electron-deficient boron atom, making it the primary electrophilic site. The HOMO, conversely, would likely be composed of significant contributions from the lone pair p-orbitals of the highly electronegative bromine and oxygen atoms. This electronic configuration dictates that the molecule will primarily act as a Lewis acid, readily accepting electron density at the boron center.

OrbitalPrimary Atomic ContributionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)Lone pairs on Bromine and Oxygen atomsElectron donation
LUMO (Lowest Unoccupied Molecular Orbital)Vacant p-orbital on Boron atomElectron acceptance (Lewis acidity)

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

The distribution of electronic charge within the molecule can be quantified using various population analysis schemes, with Natural Bond Orbital (NBO) analysis being a particularly insightful method. NBO analysis for dibromomethoxyborane would confirm a significant positive partial charge on the boron atom and corresponding negative partial charges on the attached bromine and methoxy (B1213986) groups. This charge polarization is a direct consequence of the differences in electronegativity.

The molecular electrostatic potential (MEP) surface provides a three-dimensional visualization of this charge distribution. The MEP map for dibromomethoxyborane would show a large, intensely positive (blue) region around the boron atom, highlighting its strong electrophilic character and susceptibility to nucleophilic attack. Conversely, regions of negative potential (red) would be concentrated around the bromine and oxygen atoms, corresponding to their lone pairs of electrons.

From the calculated electronic structure, several conceptual DFT reactivity descriptors can be derived to quantify the molecule's chemical behavior.

Reactivity DescriptorDefinitionIndication for Dibromomethoxyborane
Chemical Potential (μ)Related to the negative of electronegativityHigh tendency to accept electrons
Chemical Hardness (η)Resistance to change in electron configurationA relatively small HOMO-LUMO gap suggests it is a "soft" Lewis acid
Global Electrophilicity Index (ω)Measures the stabilization in energy when the system acquires additional electronic chargeA high value, indicating a strong electrophile

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of dibromomethoxyborane. These theoretical spectra allow for the assignment of specific vibrational modes, such as B-Br, B-O, C-O, and C-H stretches and bends, to experimentally observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated ¹¹B, ¹³C, and ¹H NMR chemical shifts provide fingerprints for the molecule's structural identification. The ¹¹B NMR chemical shift is especially diagnostic for borane compounds, as it is highly sensitive to the coordination number and electronic environment of the boron center.

Beyond static properties, computational chemistry allows for the exploration of dynamic processes by mapping out reaction pathways. By locating transition state structures and calculating activation barriers on the potential energy surface, the mechanisms of reactions involving dibromomethoxyborane can be investigated. This provides detailed, atomistic insight into its role as a reactant or intermediate, predicting the feasibility and kinetics of various chemical transformations.

Emerging Research Directions and Future Perspectives in Dibromomethoxyborane Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to organoboron compounds is a cornerstone of modern green chemistry. For dibromomethoxyborane and related dihalo(alkoxy)boranes, future research is anticipated to move beyond traditional methods, which may involve hazardous reagents or produce significant waste streams.

Key Research Thrusts:

Direct Borylation Approaches: Investigation into direct C-H borylation reactions using less activated substrates could provide a more atom-economical route to precursors for dibromomethoxyborane.

Electrochemical Synthesis: The use of electrochemical methods offers a promising avenue for the synthesis of haloboranes, potentially avoiding the use of harsh chemical oxidants or reductants.

Mechanochemical Methods: Solid-state synthesis using ball milling and other mechanochemical techniques could reduce or eliminate the need for solvents, leading to more sustainable processes.

Bio-inspired Catalysis: While still a nascent field for organoboron chemistry, the development of enzymatic or bio-mimetic catalytic systems for the synthesis of boron-containing compounds could offer unparalleled selectivity and sustainability.

A comparative overview of potential synthetic strategies is presented in Table 8.1.

Synthesis StrategyPotential AdvantagesPotential Challenges
Direct C-H BorylationHigh atom economy, reduced wasteCatalyst development, substrate scope
Electrochemical SynthesisAvoidance of chemical redox reagentsElectrode material selection, reaction optimization
MechanochemistryReduced solvent usage, novel reactivityScalability, reaction monitoring
Bio-inspired CatalysisHigh selectivity, mild conditionsCatalyst design and stability

Development of Advanced Catalytic Systems Based on Dibromomethoxyborane

The Lewis acidity of the boron center in dibromomethoxyborane, modulated by the electron-donating methoxy (B1213986) group and electron-withdrawing bromine atoms, suggests its potential as a catalyst or catalyst precursor in a variety of organic transformations. Research in this area is expected to focus on harnessing this reactivity for novel catalytic cycles.

Potential Catalytic Applications:

Lewis Acid Catalysis: Dibromomethoxyborane could serve as a Lewis acid catalyst for a range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and carbonyl activations. The tunability of its Lewis acidity through ligand exchange at the methoxy position could allow for fine-tuning of its catalytic activity.

Frustrated Lewis Pairs (FLPs): In combination with sterically hindered Lewis bases, dibromomethoxyborane could form frustrated Lewis pairs capable of activating small molecules like H₂, CO₂, and olefins for subsequent transformations.

Catalyst Precursors: Dibromomethoxyborane can be a precursor for the in-situ generation of more reactive cationic boron species, which are highly effective catalysts for a variety of organic reactions.

Table 8.2 outlines hypothetical catalytic reactions where dibromomethoxyborane or its derivatives could be employed.

Reaction TypeRole of Boron CatalystPotential Substrates
Diels-Alder CycloadditionActivation of dienophileDienes and α,β-unsaturated carbonyls
Friedel-Crafts AlkylationActivation of alkylating agentAromatic compounds and alkyl halides
Small Molecule ActivationH₂ or CO₂ activationUnsaturated substrates

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.govthieme-connect.deyoutube.comyoutube.com For the synthesis and application of potentially reactive compounds like dibromomethoxyborane, these technologies are particularly promising.

Future Directions:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of dibromomethoxyborane would allow for better control over reaction parameters such as temperature and mixing, which is crucial for handling potentially exothermic reactions and unstable intermediates. nih.govyoutube.com

Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen reaction conditions for the synthesis and catalytic applications of dibromomethoxyborane, accelerating the discovery of optimal protocols. sigmaaldrich.comnih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, minimizing the need for isolation and purification of intermediates. youtube.com This could be particularly advantageous for multi-step sequences involving dibromomethoxyborane.

The potential benefits of integrating these technologies are summarized in Table 8.3.

TechnologyKey Advantages for Dibromomethoxyborane Chemistry
Flow ChemistryEnhanced safety, precise control of reaction parameters, improved scalability
Automated SynthesisHigh-throughput screening, rapid optimization, increased reproducibility
Telescoped ReactionsReduced waste, increased efficiency, minimized handling of intermediates

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. uni-tuebingen.de For a relatively unexplored compound like dibromomethoxyborane, theoretical modeling can guide experimental efforts and provide valuable insights into its structure, reactivity, and potential applications.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the mechanisms of reactions involving dibromomethoxyborane, including its synthesis and catalytic cycles. This can help in understanding transition states and intermediates, and in predicting reaction outcomes. researchgate.netnih.gov

Prediction of Spectroscopic Properties: Computational modeling can predict spectroscopic data (e.g., NMR, IR) for dibromomethoxyborane and its derivatives, aiding in their characterization.

Design of Novel Catalysts: Theoretical calculations can be used to design new catalysts based on the dibromomethoxyborane scaffold with tailored Lewis acidity and steric properties for specific applications.

Table 8.4 highlights key parameters that can be investigated through computational modeling.

Computational MethodInvestigated PropertyApplication in Dibromomethoxyborane Chemistry
Density Functional Theory (DFT)Reaction energies, transition state geometriesMechanistic studies, catalyst design
Time-Dependent DFT (TD-DFT)Electronic transitionsPrediction of UV-Vis spectra
Ab initio methodsBond dissociation energiesUnderstanding B-Br and B-O bond cleavage

Potential for Applications in Materials Science and Polymer Chemistry (Focus on fundamental chemical principles, not end products)

The incorporation of boron into polymeric structures can impart unique properties, such as thermal stability and interesting electronic characteristics. acs.org Dibromomethoxyborane, with its multiple reactive sites, could serve as a versatile building block in polymer and materials chemistry.

Fundamental Research Directions:

Monomer Synthesis: Dibromomethoxyborane could be functionalized to create novel monomers for polymerization. The two bromine atoms offer sites for cross-coupling reactions, while the methoxy group could be replaced to introduce other functionalities.

Precursors to Boron-Containing Polymers: It could be used as a precursor in condensation polymerization reactions with diols or diamines to form polymers with boron in the main chain. The properties of these polymers could be tuned by the choice of the comonomer.

Post-Polymerization Modification: The boron center in a polymer derived from a dibromomethoxyborane-containing monomer could be subject to post-polymerization modification, allowing for the introduction of new functional groups and the tuning of material properties.

The potential roles of dibromomethoxyborane in polymer chemistry are outlined in Table 8.5.

Role in Polymer ChemistryPolymerization MethodPotential Polymer Properties
Functional MonomerChain-growth or step-growth polymerizationTunable electronic and optical properties
Polymer PrecursorCondensation polymerizationHigh thermal stability, Lewis acidic sites
Post-Polymerization ModificationSubstitution at the boron centerAltered solubility, introduction of responsive groups

Q & A

Basic: What are the established synthetic routes for dibromomethoxy-borane, and which characterization techniques are critical for confirming its purity and structure?

Answer:
Dibromomethoxy-borane is typically synthesized via halogenation or substitution reactions involving methoxy-borane precursors. For example, bromination of methoxy-borane derivatives using bromine sources (e.g., Br2\text{Br}_2) under controlled conditions can yield the target compound. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of bromine and methoxy groups via 1H^{1}\text{H}, 11B^{11}\text{B}, and 13C^{13}\text{C} shifts.
  • Infrared (IR) Spectroscopy : To identify B-O and B-Br bonds (stretching frequencies ~1,300–1,000 cm1^{-1}).
  • Elemental Analysis : To verify stoichiometry and purity .

Advanced: How can researchers optimize the yield of dibromomethoxy-borane when dealing with competing side reactions during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining sub-ambient temperatures (−20°C to 0°C) to suppress side reactions like over-bromination.
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl3\text{AlCl}_3) to enhance regioselectivity.
  • In Situ Monitoring : Using techniques like thin-layer chromatography (TLC) or inline IR to track reaction progress and terminate at optimal conversion .

Basic: What safety protocols are essential when handling dibromomethoxy-borane in laboratory settings?

Answer:
Critical safety measures:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Emergency Protocols : Immediate rinsing with water for skin/eye exposure and evacuation for spills .

Advanced: How should dibromomethoxy-borane be stored to prevent decomposition, especially in environments with variable humidity and temperature?

Answer:

  • Storage Conditions : Airtight containers under inert gas (argon/nitrogen) at −20°C to minimize hydrolysis.
  • Desiccants : Include silica gel packs to control humidity.
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 week) to assess decomposition kinetics .

Basic: Which spectroscopic methods are most effective for analyzing the structural integrity of dibromomethoxy-borane post-synthesis?

Answer:

  • Multi-Nuclear NMR : 11B^{11}\text{B} NMR detects boron environments (~10–30 ppm for trigonal planar B), while 1H^{1}\text{H} NMR identifies methoxy protons (~3.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (CBr2B(OCH3)\text{CBr}_2\text{B(OCH}_3\text{)}) and isotopic patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, to resolve bond lengths and angles .

Advanced: How can researchers resolve discrepancies in NMR data when impurities are suspected in dibromomethoxy-borane samples?

Answer:

  • Purification : Re-crystallization or column chromatography to remove impurities.
  • Multi-Technique Cross-Verification : Combine NMR with IR and elemental analysis.
  • Spiking Experiments : Add authentic standards to identify impurity peaks .

Basic: What are the primary research applications of dibromomethoxy-borane in contemporary organic synthesis?

Answer:

  • Cross-Coupling Reactions : As a boron-containing reagent in Suzuki-Miyaura couplings.
  • Polymer Chemistry : As a monomer for boron-doped polymers with flame-retardant properties.
  • Catalysis : As a Lewis acid catalyst in esterification or alkylation reactions .

Advanced: What strategies can be employed to enhance the catalytic efficiency of dibromomethoxy-borane in cross-coupling reactions under inert conditions?

Answer:

  • Ligand Design : Introduce electron-donating ligands to stabilize the boron center.
  • Solvent Optimization : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to maintain inertness.
  • Substrate Pre-Activation : Pre-treat aryl halides with palladium catalysts to accelerate transmetallation .

Basic: What are the best practices for documenting experimental procedures involving dibromomethoxy-borane to ensure reproducibility?

Answer:

  • Detailed Logs : Record reaction parameters (temperature, stoichiometry, catalyst loading).
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving.
  • Open-Source Tools : Use platforms like Zenodo or ChemRxiv for sharing raw spectra and synthetic protocols .

Advanced: How should researchers approach conflicting literature reports on the reactivity of dibromomethoxy-borane with different substrates?

Answer:

  • Systematic Reviews : Use Boolean operators (AND/OR) to aggregate and compare studies (e.g., "dibromomethoxy-borane AND Suzuki reaction") .
  • Controlled Replication : Reproduce conflicting experiments with standardized conditions.
  • Computational Modeling : Density Functional Theory (DFT) to predict reactivity trends and identify outliers .

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